cis-7-Tetradecenol chemical properties and structure
cis-7-Tetradecenol chemical properties and structure
An In-Depth Technical Guide to cis-7-Tetradecenol
Abstract
This technical guide provides a comprehensive overview of cis-7-Tetradecenol, a long-chain unsaturated alcohol with significant applications in chemical synthesis and integrated pest management. We will explore its core chemical and physical properties, molecular structure, and stereoisomerism. This document details a common synthetic pathway, outlines robust analytical methods for its characterization, and discusses its primary role as an insect sex pheromone. Safety protocols and handling procedures are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Introduction
cis-7-Tetradecenol, also known as (Z)-7-Tetradecen-1-ol, is an aliphatic alcohol that has garnered significant interest due to its biological activity. As a semiochemical, it functions as a sex pheromone for several species of moths, making it a valuable tool in modern, environmentally conscious pest management strategies.[1] Pheromones are chemicals that facilitate intraspecific communication, and their synthetic analogues are widely employed in agriculture and forestry to monitor and disrupt the mating cycles of pests.[2] Beyond its role in entomology, the unique structure of cis-7-Tetradecenol, featuring a C-14 backbone and a single cis-configured double bond, makes it a useful intermediate in organic synthesis. This guide aims to consolidate the essential technical information required for the effective synthesis, analysis, and application of this compound.
Chemical Identity and Structure
Nomenclature and Identifiers
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Systematic IUPAC Name: (Z)-tetradec-7-en-1-ol[3]
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Common Name: cis-7-Tetradecenol
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CAS Number: 40642-43-1[3]
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Molecular Formula: C₁₄H₂₈O[3]
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Molecular Weight: 212.37 g/mol [3]
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Synonyms: (7Z)-7-Tetradecen-1-ol, Z-7-Tetradecenol[4]
Molecular Structure
cis-7-Tetradecenol consists of a fourteen-carbon chain with a hydroxyl group (-OH) at one terminus (C1) and a carbon-carbon double bond between C7 and C8. The "cis" or "Z" designation indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond, resulting in a characteristic bend in the molecular geometry.
Caption: Chemical structure of cis-7-Tetradecenol.
Stereoisomerism
The key structural feature is the stereochemistry of the double bond at the C7 position. The cis (Z) isomer is biologically active as a pheromone in certain species. Its geometric isomer, trans-7-Tetradecenol (or (E)-7-Tetradecenol), has a different spatial arrangement and typically does not elicit the same biological response, or may even act as an inhibitor. The high stereoselectivity of insect pheromone receptors necessitates precise stereochemical control during synthesis to ensure the efficacy of the final product.[1][5]
Physicochemical Properties
The physical and chemical properties of cis-7-Tetradecenol are crucial for its handling, storage, and formulation.
Summary of Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O | [3] |
| Molecular Weight | 212.37 g/mol | [3] |
| Appearance | Colorless Liquid (Assumed) | N/A |
| Boiling Point | 305.3°C at 760 mmHg | [6] |
| Density | 0.846 g/cm³ | [6] |
| Refractive Index | 1.458 | [6] |
| Flash Point | 61 °C | [6] |
Solubility and Stability
cis-7-Tetradecenol is soluble in common organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate.[6] Due to its long hydrocarbon chain, it is expected to be immiscible with water.
Stability: The compound should be stored in a cool place, typically between 2-8°C, to minimize degradation.[6] The presence of the double bond makes it susceptible to oxidation over time, especially when exposed to air and light. Therefore, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Synthesis and Manufacturing
The synthesis of cis-7-Tetradecenol with high stereochemical purity is paramount for its biological applications. The Wittig reaction is a cornerstone of alkene synthesis and is particularly well-suited for generating cis-alkenes from non-stabilized ylides.[7][8]
Common Synthetic Route: The Wittig Reaction
A common and effective strategy involves the reaction of a C7 phosphonium ylide with a C7 aldehyde. This disconnection allows for the reliable formation of the C7=C8 double bond with a strong preference for the Z-isomer when performed under salt-free conditions.[9]
Caption: General workflow for the synthesis of cis-7-Tetradecenol via the Wittig reaction.
Example Synthetic Protocol
This protocol is a representative example based on established Wittig reaction principles and should be adapted and optimized under appropriate laboratory conditions.[8][10]
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Ylide Generation:
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Dry a round-bottom flask under vacuum and flush with an inert gas (e.g., Argon).
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Add (7-hydroxyheptyl)triphenylphosphonium bromide to the flask, followed by anhydrous tetrahydrofuran (THF).
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Cool the suspension to -78°C in a dry ice/acetone bath.
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Slowly add a strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS), dropwise. The formation of the deep red or orange color of the ylide indicates successful deprotonation. Stir for 1 hour at low temperature.
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Aldehyde Addition:
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Dissolve heptanal in a small amount of anhydrous THF.
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Add the heptanal solution dropwise to the ylide solution at -78°C. Maintain the low temperature to maximize cis-selectivity.
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Allow the reaction to stir for several hours, gradually warming to room temperature overnight.
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Workup and Purification:
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or hexane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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The crude product will contain the desired alcohol and triphenylphosphine oxide byproduct. Purify using silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient, to isolate pure cis-7-Tetradecenol.
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Analytical Characterization
Confirming the identity, purity, and stereochemistry of the synthesized product is a critical step. A combination of chromatographic and spectroscopic techniques is employed.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic multiplet for the vinyl protons (H-C7 and H-C8) around 5.3-5.4 ppm. The coupling constant (J-value) for these protons is indicative of the double bond geometry; for cis-isomers, it is typically in the range of 10-12 Hz. Other key signals include a triplet around 3.6 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH) and a triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The two sp² hybridized carbons of the double bond (C7 and C8) will appear around 129-131 ppm. The carbon attached to the hydroxyl group (C1) will be downfield at approximately 62-63 ppm.
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FT-IR (Fourier-Transform Infrared Spectroscopy): A broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the O-H stretch of the alcohol. A peak around 3005-3015 cm⁻¹ corresponds to the =C-H stretch of the alkene, and a medium intensity peak near 1650-1660 cm⁻¹ indicates the C=C stretch.
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Mass Spectrometry (MS): When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the electron ionization (EI) spectrum will show a molecular ion peak (M⁺) at m/z 212, although it may be weak. A more prominent peak is often observed at m/z 194, corresponding to the loss of water ([M-H₂O]⁺). The fragmentation pattern will be characteristic of a long-chain unsaturated alcohol.[4]
Chromatographic Methods
Gas Chromatography (GC): GC is the primary method for assessing the purity and isomeric ratio of cis-7-Tetradecenol.[6]
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Column: A polar capillary column (e.g., with a polyethylene glycol or cyano-substituted stationary phase) is required to separate the cis and trans isomers.
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Analysis: The retention time will be characteristic of the compound. By comparing the peak area of the cis isomer to the trans isomer, the isomeric purity (e.g., 98% cis) can be accurately determined. Derivatization to the corresponding acetate or silyl ether can sometimes improve resolution and peak shape.[4][6]
Applications
Role as an Insect Pheromone
The primary application of cis-7-Tetradecenol is in integrated pest management (IPM). It is a component of the sex pheromone for several lepidopteran pests. For example, its acetate derivative, cis-7-tetradecenyl acetate, is a known pheromone component for the oak leaf roller moth (Archips semiferanus).[11] The alcohol itself can be a direct pheromone component or a precursor for other active pheromones.
Mechanisms of Action in IPM:
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Monitoring: Baited traps containing synthetic cis-7-Tetradecenol are used to monitor pest populations. This allows growers to determine the presence and density of a target pest, enabling more precise and timely application of control measures.
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Mating Disruption: Dispersing a high concentration of the synthetic pheromone throughout a crop field confuses male insects, preventing them from locating females and disrupting the mating cycle. This reduces the subsequent larval population and crop damage.
Research and Industrial Uses
As a functionalized long-chain molecule, cis-7-Tetradecenol serves as a valuable building block in organic synthesis. Its hydroxyl group can be readily converted into other functional groups (e.g., esters, halides, aldehydes), and the double bond can participate in various addition reactions. It has been used as an intermediate in the synthesis of complex bioactive molecules, such as sphingoid bases found in sea cucumbers.[6]
Safety and Handling
GHS Hazard Classification
According to aggregated GHS data, cis-7-Tetradecenol is classified with the following hazards:[3]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The signal word is Warning .[3]
Recommended Handling and Storage Procedures
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[9]
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Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a cool (2-8°C), dry, and well-ventilated place.[6] Keep the container tightly closed and preferably under an inert atmosphere to prevent oxidation. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
cis-7-Tetradecenol is a molecule of significant scientific and commercial interest. Its role as an insect pheromone provides an effective and environmentally benign tool for pest management, while its chemical structure offers versatility as a synthetic intermediate. A thorough understanding of its properties, synthesis, and analysis, as detailed in this guide, is essential for its successful application in research and industry. Proper adherence to safety and handling protocols is mandatory to ensure safe and effective use.
References
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LookChem. Cas 40642-43-1, CIS-7-TETRADECENOL. Available from: [Link]
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National Institute of Standards and Technology (NIST). cis-7-Tetradecen-1-ol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). Available from: [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362795, cis-7-Tetradecenol. Available from: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
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Morin, M. A., Rohe, S., Elgindy, C., & Sherburn, M. S. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefinatio. Organic Syntheses. Available from: [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Available from: [Link]
- Hendry, L. B., Jugovich, J., Roman, L., Anderson, M. E., & Mumma, R. O. (1974). Cis-10-tetradecenyl acetate, an attractant component in the sex pheromone of the oak leaf roller moth (Archips semiferanus Walker). Experientia, 30(8), 886-888.
- Harvey, D. J. (1993). Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives. Journal of Mass Spectrometry, 28(7), 783-792.
- Wood, R. D., & Reiser, R. (1965). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of the American Oil Chemists' Society, 42(4), 315-320.
- Leal, W. S. (2018). Insect Pheromone Receptors: Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 425.
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Witzgall, P., et al. (2010). Special Aspects of PR Expression. Frontiers in Cellular Neuroscience. Available from: [Link]
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